5-bromo-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The compound’s structure includes a bromine atom, a thiazole ring fused to a pyridine ring, and a furan-2-carboxamide moiety, making it a unique and multifaceted molecule.
Preparation Methods
The synthesis of 5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from pyridine derivatives followed by thiazole heterocycle annulation . The reaction conditions often include the use of hydrazonoyl halides as precursors, ethanol, and triethylamine as solvents and bases . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest at the G2 phase, and ultimately cell death . This mechanism is particularly relevant in its antitumor activity.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE include other thiazolo[5,4-b]pyridine derivatives and thiazole-containing compounds. These compounds share similar structural motifs and biological activities but differ in their specific substituents and pharmacological profiles . The uniqueness of 5-BROMO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12BrN3O2S |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
5-bromo-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-4-5-11(17-22-12-3-2-8-20-18(12)25-17)9-13(10)21-16(23)14-6-7-15(19)24-14/h2-9H,1H3,(H,21,23) |
InChI Key |
BGFGOJJZPCBEHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.